molecular formula C23H19N3O2 B4718455 3-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide

3-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide

Cat. No. B4718455
M. Wt: 369.4 g/mol
InChI Key: JIJVHCDXZNNEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell signaling and cancer. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell signaling pathways. The compound has been shown to exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

3-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has a high purity yield. It is also stable under various conditions, making it suitable for long-term storage. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications in animal studies.

Future Directions

There are several future directions for the study of 3-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide. One potential direction is the investigation of its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another potential direction is the study of its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, the compound could be further investigated for its potential use as an antibacterial agent. Further studies are also needed to investigate the toxicity and safety of the compound in vivo.

Scientific Research Applications

3-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anticancer, and antibacterial properties. The compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, the compound has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

3-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c27-21(16-11-17-7-3-1-4-8-17)24-20-14-12-19(13-15-20)23-26-25-22(28-23)18-9-5-2-6-10-18/h1-10,12-15H,11,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJVHCDXZNNEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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